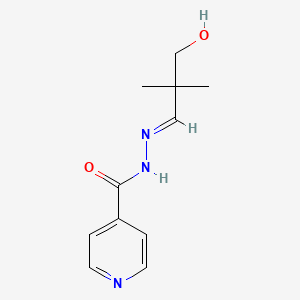

(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Schiff bases like (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with an aldehyde under mild conditions. For example, similar compounds have been synthesized by reacting isonicotinic acid hydrazide with different substituted aldehydes and benzophenones in the presence of a solvent such as ethanol or methanol, sometimes using a catalytic amount of acid to facilitate the reaction (Yang et al., 2007).

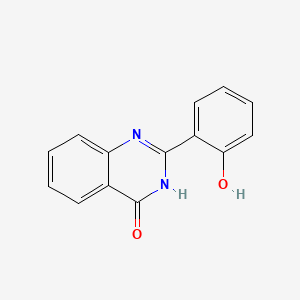

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by a C=N double bond, which is crucial for their reactivity and binding properties. X-ray diffraction studies have provided detailed insights into their crystal structures, showing that these molecules can adopt trans configurations about the C=N bond. These structures often form intermolecular hydrogen bonds, contributing to their stability and the formation of specific crystal lattices (Yang et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A significant body of research has been dedicated to synthesizing and characterizing (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives. These compounds are synthesized by coupling isoniazid with different substituted aldehydes and benzophenones, resulting in derivatives with varied antimicrobial and antioxidant properties. For instance, certain derivatives have shown potent antimicrobial activities against various microorganisms, and some have demonstrated significant hydrogen peroxide scavenging activity, indicating their potential as antioxidants (Malhotra, Sharma, & Deep, 2012). Additionally, crystal structure analyses of similar Schiff base compounds have provided insights into their molecular configurations and potential interaction mechanisms with biological targets (Yang, 2007).

Biological Activities and Applications

Antimicrobial and Antioxidant Properties

The synthesized (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives have been evaluated for their antimicrobial activities. Some derivatives were found to be effective antimicrobial compounds, with certain compounds also exhibiting potent antioxidant activities due to significant hydrogen peroxide scavenging activity. This suggests their potential application in combating oxidative stress-related diseases and microbial infections (Malhotra et al., 2012).

Cytotoxic Activities

Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally related to the one , were synthesized and showed promising anti-tumor activities. These complexes exhibited inhibitory actions on human colorectal carcinoma cells, highlighting the potential of such derivatives in cancer therapy (Aboelmagd et al., 2021).

Anticonvulsant Properties

Research into the anticonvulsant activities of (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivatives revealed that some compounds offered protection in seizure models, indicating their potential as anticonvulsant agents. This suggests a promising avenue for the development of new treatments for epilepsy and related disorders (Malhotra, Monga, Sharma, Jain, Samad, Stables, & Deep, 2011).

Wirkmechanismus

Target of Action

The primary targets of 4-Pyridinecarboxylic acid 2-(3-hydroxy-2,2-dimethylpropylidene) hydrazide are iron (Fe) and aluminium (Al) ions . These metal ions play crucial roles in various biological processes, and their overload can lead to several pathologies due to toxic degenerative processes .

Mode of Action

This compound acts as a chelating agent for Fe and Al ions . It forms complexes with these ions, which are then excreted from the body, thereby reducing their overload . The complex formation between the compound and Fe(III) and Al(III) was investigated in aqueous 0.6 m (Na)Cl at 25 °C .

Biochemical Pathways

The compound affects the biochemical pathways involving Fe and Al ions. By chelating these ions, it disrupts their participation in these pathways, thereby mitigating the harmful effects of their overload .

Pharmacokinetics

Its ability to form complexes with fe and al ions suggests that it can be distributed to sites where these ions are present in excess .

Result of Action

The primary result of the compound’s action is the reduction of Fe and Al ion overload. This can alleviate the toxic effects of these ions, potentially offering therapeutic benefits in conditions associated with their overload .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its complex formation with Fe and Al ions was studied in aqueous 0.6 m (Na)Cl at 25 °C , suggesting that both the ionic environment and temperature can affect its activity.

Eigenschaften

IUPAC Name |

N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,8-15)7-13-14-10(16)9-3-5-12-6-4-9/h3-7,15H,8H2,1-2H3,(H,14,16)/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGLJOFUKKYWKF-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=NNC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)/C=N/NC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-triazin-4-one](/img/structure/B1173096.png)